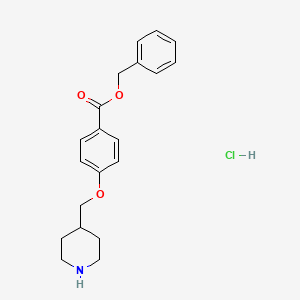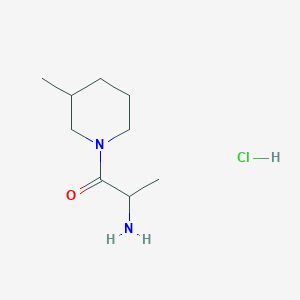
2-(3-Bromophenyl)pyrimidin-4-amine
Descripción general
Descripción
“2-(3-Bromophenyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C10H8BrN3 . It is a class of heterocyclic compounds characterized by the presence of three carbon and two nitrogen atoms in the ring . This compound is of medicinal value and possesses a diverse range of bioactivities .
Molecular Structure Analysis
The crystal structure of “2-(3-Bromophenyl)pyrimidin-4-amine” is orthorhombic, Pbca (no. 61), with dimensions a = 7.214 (3) Å, b = 12.735 (6) Å, c = 21.305 (9) Å . The molecular structure is shown in the figure .Physical And Chemical Properties Analysis
“2-(3-Bromophenyl)pyrimidin-4-amine” has a molecular weight of 250.1 . It should be stored in a dark place, in an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
The compound 2-(3-Bromophenyl)pyrimidin-4-amine has been studied for its crystal structure, which is crucial in understanding its chemical behavior and interactions . The orthorhombic crystal system and the specific atomic coordinates provide insights into how this compound can be utilized in designing new materials or drugs.
Medicinal Chemistry
Pyrimidine derivatives, like 2-(3-Bromophenyl)pyrimidin-4-amine , are known for their wide range of bioactivities. They are explored for potential therapeutic applications due to their ability to interact with various biological targets . This compound could serve as a key scaffold in drug discovery, particularly in the development of novel pharmaceuticals.
Material Chemistry
In the field of material chemistry, 2-(3-Bromophenyl)pyrimidin-4-amine finds applications in light-harvesting devices and molecular wires . Its structural properties may allow it to be used in the creation of components for electronic devices that require specific light absorption or emission characteristics.
Biological Activity Studies
Research has shown that pyrimidine and its derivatives exhibit a range of biological activities, including antibacterial, antifungal, and antiparasitic properties . This compound can be used to study these effects further and develop new treatments for various infections and diseases.
Neurotoxicity Research
The compound’s effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain can be studied to understand its neurotoxic potential . This is particularly relevant in assessing the safety of new chemical entities for neurological applications.
Anti-Tubercular Activity
Derivatives of 2-(3-Bromophenyl)pyrimidin-4-amine have been explored for their anti-tubercular activity. The structure-activity relationship (SAR) studies help in identifying the most effective compounds for treating tuberculosis .
Antioxidant Properties
The compound’s ability to affect oxidative stress markers like MDA makes it a candidate for studying antioxidant properties . This could lead to the development of new antioxidants that can mitigate oxidative damage in cells.
Pharmacological Research
Given its diverse range of bioactivities, 2-(3-Bromophenyl)pyrimidin-4-amine can be used in pharmacological research to develop drugs with antidepressant, anti-inflammatory, anticonvulsant, and antitumor activities .
Safety and Hazards
The safety information for “2-(3-Bromophenyl)pyrimidin-4-amine” indicates that it should be handled with caution. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propiedades
IUPAC Name |
2-(3-bromophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-1-2-7(6-8)10-13-5-4-9(12)14-10/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHJJQXERQYAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



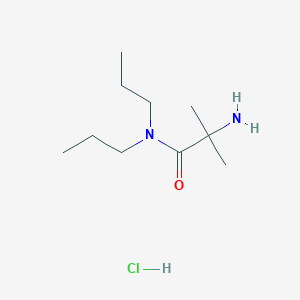
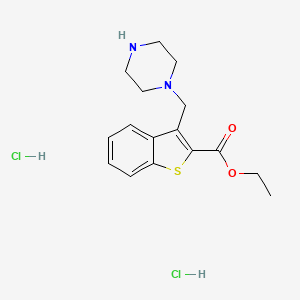
![3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride](/img/structure/B1527413.png)

![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)
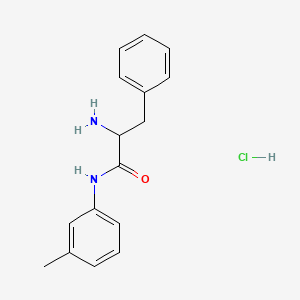
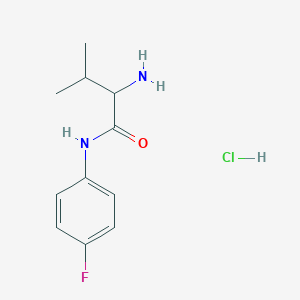

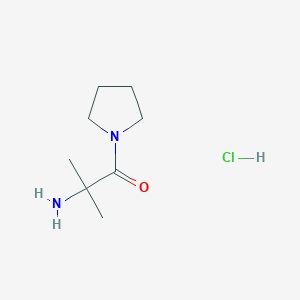
![3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527425.png)
